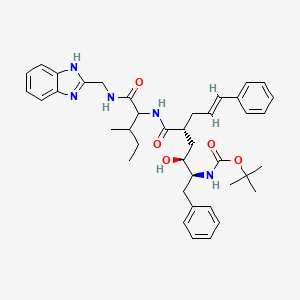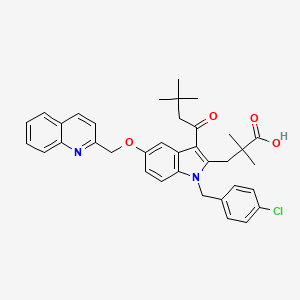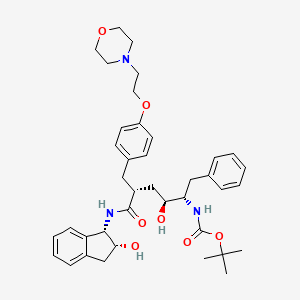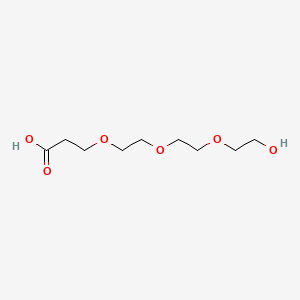
羟基-PEG3-酸
描述
Hydroxy-PEG3-acid is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, making it a versatile compound in various scientific applications .
科学研究应用
Hydroxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings, adhesives, and lubricants .
作用机制
Target of Action
Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Hydroxy-PEG3-acid, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The mode of action of Hydroxy-PEG3-acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Hydroxy-PEG3-acid serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by Hydroxy-PEG3-acid are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, Hydroxy-PEG3-acid indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.
Pharmacokinetics
As a PEG-based compound, Hydroxy-PEG3-acid is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of hydroxy-peg3-acid would depend on the specific protacs it is part of and their interaction with the body’s systems .
Result of Action
The result of Hydroxy-PEG3-acid’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action of Hydroxy-PEG3-acid, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .
生化分析
Biochemical Properties
Hydroxy-PEG3-acid interacts with various enzymes, proteins, and other biomolecules. The terminal carboxylic acid of Hydroxy-PEG3-acid can react with primary amine groups in the presence of activators to form a stable amide bond . This interaction enhances the solubility of the biomolecules in aqueous media .
Cellular Effects
The hydrophilic nature of Hydroxy-PEG3-acid, due to the PEG spacer, increases solubility in aqueous media and decreases aggregation of proteins and other biomolecules . This property allows Hydroxy-PEG3-acid to influence cell function without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
Hydroxy-PEG3-acid exerts its effects at the molecular level through its interactions with biomolecules. The terminal carboxylic acid of Hydroxy-PEG3-acid can form a stable amide bond with primary amine groups in the presence of activators . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
准备方法
Synthetic Routes and Reaction Conditions: Hydroxy-PEG3-acid is typically synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The process involves the activation of the carboxylic acid group, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form a stable amide bond with primary amine groups .
Industrial Production Methods: In industrial settings, the production of Hydroxy-PEG3-acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Hydroxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can form amide bonds with primary amines in the presence of activators like EDC or DCC
Common Reagents and Conditions:
EDC or DCC: Used for activating the carboxylic acid group for amidation reactions.
Alcohols: Used in esterification reactions to form esters.
Halogens: Used in substitution reactions to replace the hydroxyl group
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted PEG Derivatives: Formed from substitution reactions
相似化合物的比较
Hydroxy-PEG2-acid: A shorter PEG derivative with similar functional groups but lower molecular weight.
Hydroxy-PEG4-acid: A longer PEG derivative with similar functional groups but higher molecular weight.
Methoxy-PEG3-acid: A PEG derivative with a methoxy group instead of a hydroxyl group
Uniqueness: Hydroxy-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


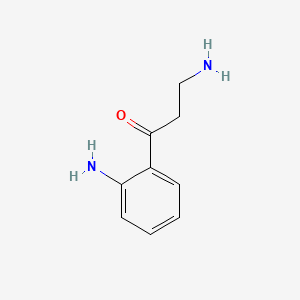
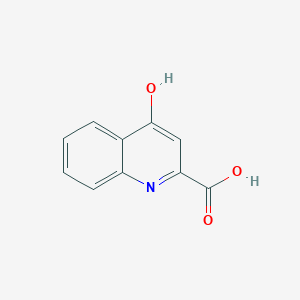
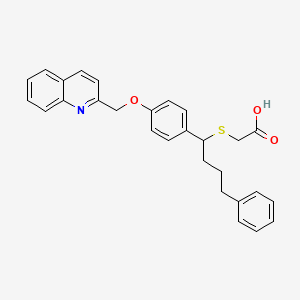
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
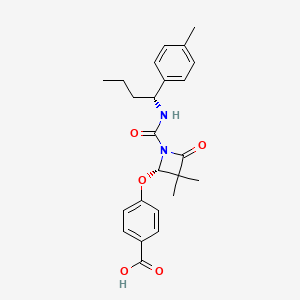
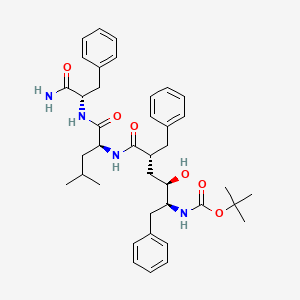
![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
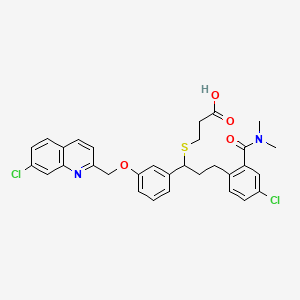
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)
